N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-120 is a chemical compound known for its role as an ATP-competitive inhibitor of the AKT kinase. This compound has shown significant potential in suppressing the proliferation of liver cancer cells and inducing apoptosis both in vitro and in vivo . The molecular formula of DC-120 is C18H18Cl2N6OS, and it has a molecular weight of 437.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC-120 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.
Introduction of the pyrimidine moiety: The pyrimidine ring is introduced through a series of reactions involving nucleophilic substitution and cyclization.
Final coupling: The final step involves coupling the thiazole and pyrimidine intermediates under specific conditions to form DC-120.
Industrial Production Methods
Industrial production of DC-120 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are carried out under optimal conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
DC-120 undergoes several types of chemical reactions, including:
Oxidation: DC-120 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in DC-120.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
DC-120 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AKT signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating liver cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the AKT pathway.
Mechanism of Action
DC-120 exerts its effects by inhibiting the activity of the AKT kinase. It competes with ATP for binding to the kinase, thereby blocking the phosphorylation of downstream molecules in the AKT signaling pathway . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
MK-2206: Another AKT inhibitor with a similar mechanism of action.
GSK690693: An ATP-competitive inhibitor of AKT with comparable effects on cell proliferation and apoptosis.
Perifosine: An oral AKT inhibitor that also targets the AKT signaling pathway.
Uniqueness of DC-120
DC-120 is unique in its specific binding affinity and potency as an AKT inhibitor. It has shown significant efficacy in preclinical studies, particularly in liver cancer models, making it a promising candidate for further development .
Properties
Molecular Formula |
C18H18Cl2N6OS |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26) |
InChI Key |
PFYLLYYLCPZDMP-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=NC=C(S2)C(=O)NC(CC3=C(C=C(C=C3)Cl)Cl)CN |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DC120; DC 120; DC120. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.